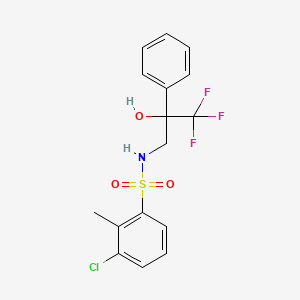

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide

Description

This compound features a benzene-sulfonamide core substituted with a chloro group at position 3 and a methyl group at position 2.

Properties

IUPAC Name |

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF3NO3S/c1-11-13(17)8-5-9-14(11)25(23,24)21-10-15(22,16(18,19)20)12-6-3-2-4-7-12/h2-9,21-22H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUICOYAPTODLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The process may involve:

Friedel-Crafts Acylation: This step introduces the acyl group into the aromatic ring.

Reduction: The acyl group is then reduced to an alkane.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may involve binding to enzymes or receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide ()

- Core Structure : Both compounds share a benzene-sulfonamide backbone.

- Substituent Differences :

- Benzene Ring : The target compound has 3-chloro-2-methyl substituents, while the analogue features 5-fluoro-2-methoxy groups. The electron-withdrawing fluoro and methoxy groups may enhance solubility compared to chloro and methyl substituents .

- Side Chain : The analogue’s 3-(3-chlorophenyl)-3-hydroxypropyl chain lacks trifluoromethyl groups, reducing hydrophobicity compared to the target compound’s 3,3,3-trifluoro-2-phenylpropyl moiety.

- Implications : The trifluoromethyl groups in the target compound likely increase metabolic stability and membrane permeability, making it more suitable for applications requiring lipophilicity .

BVT.2733 (3-chloro-2-methyl-N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide) ()

- Core Structure : Both compounds share the 3-chloro-2-methylbenzenesulfonamide core.

- Side Chain : BVT.2733 has a thiazol-piperazinyl side chain, whereas the target compound features a hydroxy-trifluorophenylpropyl group.

- Implications : The thiazol-piperazinyl moiety in BVT.2733 suggests targeting enzyme active sites (e.g., kinases or GPCRs), while the hydroxy-trifluorophenyl group in the target compound may favor interactions with hydrophobic pockets or hydroxyl-dependent binding .

(S)-N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)formamide ()

- Side Chain : Shares the 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group with the target compound.

- Core Difference : The formamide group (CONH2) replaces the sulfonamide (SO2NH) in the target compound.

- Implications : Sulfonamides are stronger acids (pKa ~10) compared to formamides (pKa ~15), which may influence ionization state and binding in biological systems. The sulfonamide’s electron-withdrawing nature also enhances hydrogen-bond acceptor capacity .

Spectroscopic Data

Functional Group Impact on Bioactivity

- Trifluoromethyl Groups : Enhance lipid solubility and resistance to oxidative metabolism, as seen in agrochemicals (–8) and pharmaceuticals () .

- Sulfonamide vs. Amide : Sulfonamides exhibit stronger acidity and hydrogen-bonding capacity, which may improve enzyme inhibition (e.g., carbonic anhydrase) compared to formamide derivatives .

Biological Activity

3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

- IUPAC Name : 3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide

- Molecular Formula : C15H15ClF3N1O3S

- Molecular Weight : 365.79 g/mol

The primary mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes or receptors involved in various biochemical pathways. The sulfonamide group is known to inhibit certain enzymes, potentially leading to altered metabolic pathways.

Target Enzymes

The compound may interact with:

- Carbonic Anhydrase : Known for its role in regulating pH and bicarbonate levels.

- Dihydropteroate Synthase : Involved in folate biosynthesis.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is particularly well-known for its antibacterial effects.

Antiproliferative Effects

Research has shown that certain sulfonamides can inhibit the proliferation of cancer cells. The exact antiproliferative effects of 3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide require further investigation but are promising based on related compounds.

Case Studies

-

In Vitro Studies

- A study conducted on similar sulfonamide derivatives demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL.

- Cell line studies indicated a reduction in viability of cancer cells treated with sulfonamide derivatives.

-

In Vivo Studies

- Animal models treated with compounds structurally similar to 3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide showed reduced tumor growth compared to control groups.

- Toxicological assessments indicated a favorable safety profile at therapeutic doses.

Q & A

Q. How can the synthesis of 3-chloro-2-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide be optimized for reproducibility and yield?

Methodological Answer:

- Stepwise Synthesis : Begin with 3-chloro-2-methylbenzenesulfonyl chloride (CAS 80563-86-6) as a precursor. React it with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under controlled alkaline conditions (e.g., NaH in THF at 0°C) to facilitate sulfonamide bond formation .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product. Monitor reaction progress via TLC and HPLC .

- Yield Optimization : Adjust stoichiometric ratios (1:1.2 sulfonyl chloride:amine) and reaction time (12–24 hours) to minimize side products like unreacted amine or hydrolysis byproducts .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns, trifluoromethyl group integrity, and hydroxypropyl stereochemistry .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities (e.g., residual solvents or incomplete sulfonylation) .

- HPLC-PDA : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace contaminants .

Advanced Research Questions

Q. How can computational modeling be integrated to elucidate the reaction mechanism and regioselectivity of sulfonamide bond formation?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for nucleophilic attack by the amine on the sulfonyl chloride. Software like Gaussian or ORCA is recommended .

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways, such as competing hydrolysis or undesired aryl group substitutions .

- Solvent Effects : Simulate solvent interactions (e.g., THF vs. DMF) using COSMO-RS to predict reaction rates and selectivity .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

Methodological Answer:

- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .

- Dose-Response Validation : Perform triplicate experiments with internal reference compounds (e.g., known kinase inhibitors) to calibrate activity measurements .

- Meta-Analysis : Compare structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify substituent effects on bioactivity .

Q. What strategies can improve regioselectivity in electrophilic substitution reactions involving the trifluoromethyl-hydroxypropyl moiety?

Methodological Answer:

- Steric and Electronic Analysis : Use Hammett σ constants to predict directing effects of the trifluoromethyl and hydroxyl groups. The hydroxyl group acts as a strong meta-director, while the CF3 group may enhance para substitution .

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a TBS ether) to alter electronic effects during halogenation or nitration .

Q. How can green chemistry principles be applied to reduce waste in the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and lower toxicity .

- Catalytic Methods : Explore enzyme-mediated sulfonylation (e.g., lipase-catalyzed reactions) to reduce stoichiometric reagent use .

- Membrane Separation : Implement nanofiltration membranes to recover unreacted amine and sulfonyl chloride, reducing raw material waste .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?

Methodological Answer:

- Solubility Screening : Use nephelometry to quantify solubility in PBS (pH 7.4), DMSO, and ethanol. Pre-saturate solutions at 25°C for 24 hours .

- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility while maintaining bioactivity .

Safety and Handling Protocols

Q. What safety measures are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps due to potential dust formation .

- Waste Disposal : Neutralize residual sulfonyl chloride with 10% sodium bicarbonate before disposal. Collect organic waste in halogenated solvent containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.